

A Technical Guide to 6-Amino-4-methylnicotinonitrile: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: 6-Amino-4-methylnicotinonitrile

Cat. No.: B065187

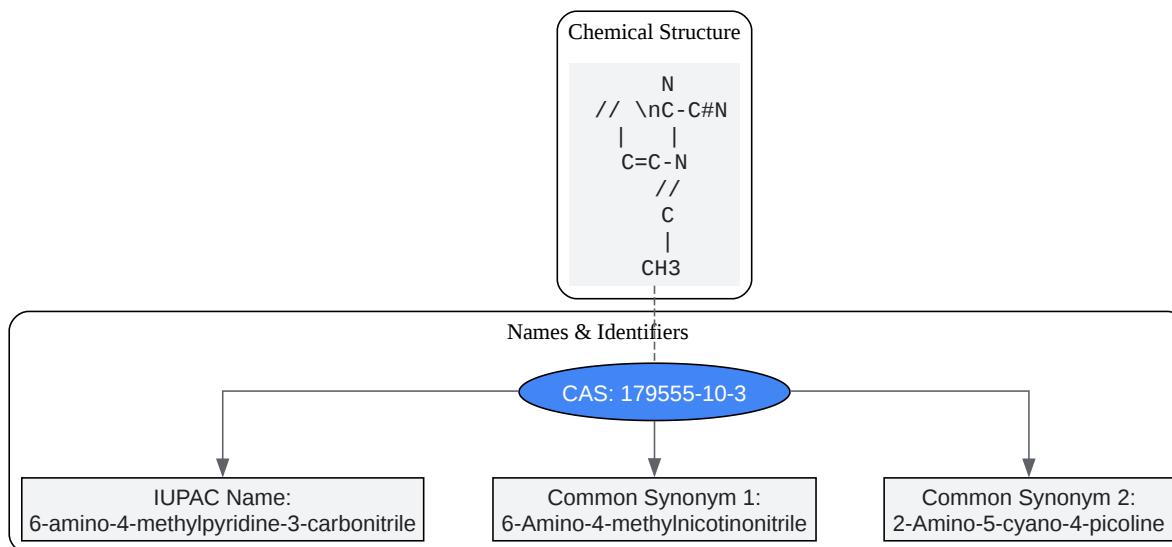
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Abstract: This document provides a comprehensive technical overview of the heterocyclic building block identified by the CAS Registry Number 179555-10-3. It establishes the synonymous relationship between the chemical names **6-Amino-4-methylnicotinonitrile** and 2-Amino-5-cyano-4-picoline. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's chemical identity, physicochemical properties, a detailed synthetic protocol, key applications, and essential safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a research and development setting.

Nomenclature and Chemical Identity

The compound with CAS number 179555-10-3 is a substituted pyridine derivative that serves as a valuable intermediate in chemical synthesis. A point of common confusion is its nomenclature. Both "**6-Amino-4-methylnicotinonitrile**" and "2-Amino-5-cyano-4-picoline" refer to the identical chemical entity. The IUPAC name, which provides the most systematic description, is 6-amino-4-methylpyridine-3-carbonitrile^[1]. Picoline is a trivial name for methylpyridine, and in this case, "4-picoline" refers to the methyl group at position 4. The "2-Amino" and "5-cyano" designations correspond to the positions of the amino and nitrile groups, respectively, which is equivalent to the "6-Amino" and "3-carbonitrile" (nicotinonitrile) naming convention.

To clarify these relationships, the following diagram and table summarize the core identifiers for this compound.



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Caption: Relationship between the chemical structure and its primary identifiers.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	179555-10-3	[1] [2]
IUPAC Name	6-amino-4-methylpyridine-3-carbonitrile	[1]
Molecular Formula	C ₇ H ₇ N ₃	[1] [2]
Molecular Weight	133.15 g/mol	[1] [2]
Common Synonyms	6-Amino-4-methylnicotinonitrile, 2-Amino-5-cyano-4-picoline, 2-Amino-5-cyano-4-methylpyridine	[1]
InChI Key	WOQVCAIIMZEFGA-UHFFFAOYSA-N	[1]

| Canonical SMILES | CC1=CC(=NC=C1C#N)N |[\[1\]](#)[\[2\]](#) |

Physicochemical Properties

Understanding the physical properties of this compound is critical for its handling, storage, and application in reactions. It is typically supplied as a solid with high purity.

Table 2: Physicochemical Data

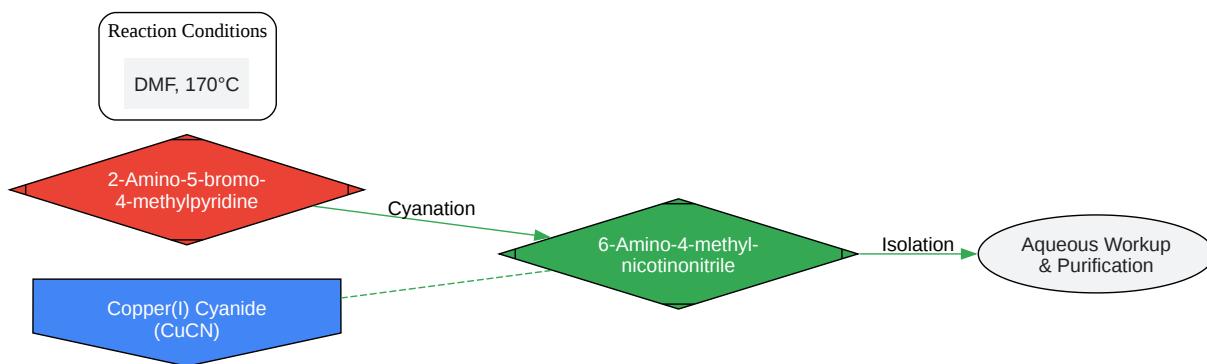
Property	Value	Source
Physical Form	Solid	
Boiling Point	318 °C at 760 mmHg	
Purity (Typical)	>95% - 98%	[2]

| Storage Conditions | 4°C, protect from light, under inert gas | |

Synthesis and Reactivity

6-Amino-4-methylnicotinonitrile is primarily utilized as a heterocyclic building block. Its structure contains multiple reactive sites—the amino group, the nitrile group, and the pyridine ring itself—making it a versatile precursor for the synthesis of more complex molecules.

A common and efficient method for its synthesis is the cyanation of a halogenated pyridine precursor. A well-established route involves the reaction of 2-amino-5-bromo-4-methylpyridine with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF). This type of reaction, often referred to as a Rosenmund–von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring. The choice of a copper salt is crucial as it facilitates the nucleophilic substitution of the bromide.



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Caption: High-level workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[3] While **6-Amino-4-methylnicotinonitrile** is primarily an intermediate, its structural motifs are present in molecules developed for various therapeutic areas.

- Enzyme Inhibition: Substituted 2-aminopyridine analogues have been synthesized and evaluated as potent inhibitors for enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[4] The specific substitution pattern dictates the selectivity and potency of these inhibitors.
- Anticancer Research: The 2-amino-3-cyanopyridine framework, which is structurally related, has been incorporated into novel compounds tested for anticancer activity against various cell lines, including lung, gastric, and breast cancer.[5] The nitrile and amino groups provide versatile handles for further chemical modification to optimize activity.
- Agrochemicals: Aminopyridine derivatives are foundational to the synthesis of various herbicides and pesticides, contributing to crop protection.[6][7]

The value of **6-Amino-4-methylnicotinonitrile** lies in its capacity to serve as a starting point for the synthesis of libraries of such bioactive compounds, enabling structure-activity relationship (SAR) studies essential for drug discovery and agrochemical development.

Detailed Experimental Protocol: Synthesis

This section provides a representative, step-by-step protocol for the synthesis of **6-Amino-4-methylnicotinonitrile** based on established literature procedures.[8]

Objective: To synthesize 2-amino-5-cyano-4-methylpyridine from 2-amino-5-bromo-4-methylpyridine.

Materials:

- 2-amino-5-bromo-4-methylpyridine
- Copper(I) cyanide (CuCN)
- Dimethylformamide (DMF), anhydrous
- Sodium cyanide (NaCN), aqueous solution
- Ethyl acetate (EtOAc)
- Hexane

- Brine (saturated NaCl solution)
- Silica gel for column chromatography

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromo-4-methylpyridine (1.0 eq) and copper(I) cyanide (1.15 eq).
 - Rationale: Using a slight excess of CuCN ensures the complete consumption of the starting bromide.
- Solvent Addition: Add anhydrous DMF to the flask. The reaction is typically run at a moderate concentration.
- Heating: Heat the reaction mixture to reflux (a temperature around 170°C can be used depending on the specific setup) under an inert atmosphere (e.g., Argon or Nitrogen).^[8]
 - Rationale: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. An inert atmosphere prevents potential side reactions.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-24 hours).^[8]
- Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully add an aqueous solution of NaCN and water to the mixture and stir.
 - Rationale: The aqueous NaCN or ethylenediamine solution helps to quench the reaction and dissolve the copper salts by forming soluble cyanide complexes, facilitating their removal from the organic product.^[8] c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc). d. Wash the combined organic layers with water and then with brine.
 - Rationale: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

- Purification: a. Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product. b. Purify the crude residue by silica gel column chromatography, typically using a solvent system such as ethyl acetate/hexane.[8]
- Verification: Collect the purified fractions and remove the solvent to yield 2-amino-5-cyano-4-methylpyridine as the final product. Confirm identity and purity using analytical methods like NMR spectroscopy and mass spectrometry.

Safety and Handling

Proper handling of **6-Amino-4-methylnicotinonitrile** is essential due to its potential hazards. The Globally Harmonized System (GHS) classification provides a standardized summary of its risks.

Table 3: GHS Hazard Information

Category	Information	Source
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
	H302: Harmful if swallowed.	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	[1]

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] |

Handling Recommendations:

- Always handle this chemical in a well-ventilated area or a chemical fume hood.[9]

- Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
- Avoid generating dust. Minimize contact with skin and eyes.[9][10]
- Store in a tightly sealed container in a cool, dry place, away from light as recommended.

Conclusion

6-Amino-4-methylnicotinonitrile (CAS 179555-10-3), also known as 2-Amino-5-cyano-4-picoline, is a functionally rich heterocyclic compound of significant interest to the chemical and pharmaceutical industries. Its well-defined synthesis and versatile reactive sites make it an important intermediate for creating diverse molecular architectures. A thorough understanding of its nomenclature, properties, handling requirements, and synthetic utility is paramount for its effective and safe application in research and development endeavors.

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